1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride

PET Tracer Radiochemistry 18F-Labeling

This ortho-fluoro-nitro substituted piperazine hydrochloride is a non‑interchangeable building block for medicinal chemistry and radiochemistry. The unique electronic environment enables nucleophilic ¹⁸F‑fluoride substitution for PET-tracer synthesis (e.g., [¹⁸F]DASA‑23 targeting PKM2), a reaction that fails with generic piperazines. The nitro group serves as a masked aniline, allowing rapid SAR library generation via reduction and electrophile coupling. Available off‑the‑shelf at >95% purity as a stable HCl salt, it eliminates in‑house synthesis variability and accelerates hit‑to‑lead campaigns. Choose this validated precursor to secure reproducible radiolabeling, divergent functionalisation, and reliable supply for your discovery programs.

Molecular Formula C10H13ClFN3O2
Molecular Weight 261.68
CAS No. 1233952-17-4
Cat. No. B3027097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride
CAS1233952-17-4
Molecular FormulaC10H13ClFN3O2
Molecular Weight261.68
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=CC=C2F)[N+](=O)[O-].Cl
InChIInChI=1S/C10H12FN3O2.ClH/c11-8-2-1-3-9(14(15)16)10(8)13-6-4-12-5-7-13;/h1-3,12H,4-7H2;1H
InChIKeyGZVKKOFFODQSRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoro-6-nitrophenyl)piperazine Hydrochloride (CAS 1233952-17-4): A Functionalized Piperazine Building Block


1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride (CAS 1233952-17-4) is a substituted piperazine derivative characterized by a 2-fluoro-6-nitrophenyl group attached to a piperazine ring, available as the hydrochloride salt for enhanced stability and handling . This compound belongs to a class of functionalized piperazines widely employed as synthetic intermediates and scaffolds in medicinal chemistry, owing to the piperazine core's utility in modulating pharmacokinetic properties and the phenyl ring's ortho-substitution pattern with electron-withdrawing fluoro and nitro groups, which governs its distinct chemical reactivity .

Why 1-(2-Fluoro-6-nitrophenyl)piperazine Hydrochloride Cannot Be Casually Replaced by Other Piperazine Derivatives


The unique ortho-fluoro-nitro substitution pattern on the phenyl ring of 1-(2-fluoro-6-nitrophenyl)piperazine hydrochloride confers specific and non-interchangeable chemical properties that are absent in generic piperazine analogs. The combination of the electron-withdrawing fluoro and nitro groups ortho to the piperazine nitrogen creates a distinct electronic environment that facilitates specific transformations, most notably enabling the compound to serve as a viable precursor for nucleophilic aromatic substitution with [18F]fluoride for PET tracer synthesis [1]. Substituting this compound with a simple phenylpiperazine or a differently substituted analog would eliminate this critical radiolabeling capability, leading to synthetic failure in the intended application. Furthermore, the nitro group provides a handle for reduction to a reactive aniline, a pathway not available to non-nitro-substituted piperazines, thereby offering a divergent synthetic route for further functionalization.

Quantitative Evidence for 1-(2-Fluoro-6-nitrophenyl)piperazine Hydrochloride in Key Research Applications


Utility as a Nitroarene Precursor for 18F-Radiolabeling in PET Tracer Synthesis

The compound, or its sulfonamide derivative, acts as a viable precursor for the introduction of the fluorine-18 radioisotope via nucleophilic aromatic substitution of the nitro group, a key step in the synthesis of the PET tracer [18F]DASA-23 [1]. The radiosynthesis using the 2-fluoro-6-nitrophenylsulfonyl-piperazine precursor proceeded with a specific, quantifiable radiochemical yield, enabling the production of the tracer for in vivo imaging studies [1]. In the broader context of 18F-labeling, nitroarene precursors like this one are known to provide a specific, albeit often moderate, yield profile compared to alternative leaving groups, which is a critical factor in radiotracer development [2].

PET Tracer Radiochemistry 18F-Labeling Nucleophilic Aromatic Substitution

A Reactive Scaffold for Divergent Synthesis via Nitro Group Reduction

The presence of the nitro group on the phenyl ring provides a latent reactive handle for conversion to an amino group via reduction, a well-established transformation for this compound class . This yields 1-(2-fluoro-6-aminophenyl)piperazine, a versatile aniline intermediate that can undergo acylation, sulfonylation, or diazotization, thereby enabling access to a broad and diverse set of downstream analogs . This divergent synthetic capability is a key differentiator from piperazine derivatives that lack a reducible nitro group, as they are limited to modifications only at the piperazine nitrogen atoms.

Medicinal Chemistry Chemical Synthesis Nitro Reduction Building Block

Commercial Availability and Purity for Reproducible Research

The compound is commercially available as a hydrochloride salt with high certified purity, a critical factor for ensuring experimental reproducibility in research settings . The hydrochloride salt form improves the compound's physical properties (e.g., crystallinity, solubility) and stability, facilitating accurate weighing and handling compared to the free base . This level of commercial support and defined quality reduces the need for in-house synthesis and purification, thereby saving time and resources for research teams.

Chemical Procurement Building Block Purity Reproducibility

Optimal Application Scenarios for 1-(2-Fluoro-6-nitrophenyl)piperazine Hydrochloride Based on Empirical Evidence


Synthesis of 18F-Labeled PET Tracers for Preclinical Imaging

This compound, or its sulfonamide derivative, is a validated precursor for the radiosynthesis of 18F-labeled PET tracers like [18F]DASA-23, which targets pyruvate kinase M2 (PKM2) for imaging tumor glycolysis [1]. The specific 2-fluoro-6-nitrophenyl motif enables the crucial nucleophilic aromatic substitution step with [18F]fluoride [1]. This application is ideal for radiochemistry labs developing novel PET imaging agents for oncology or neurology, where a known, albeit moderate-yield, labeling strategy provides a practical starting point.

Generation of Aniline-Based Compound Libraries via Nitro Reduction

The nitro group of this compound serves as a masked amine, providing a strategic entry point for the synthesis of diverse libraries of 1-(2-fluoro-6-aminophenyl)piperazine derivatives [1]. Upon reduction to the corresponding aniline, the resulting primary amine can be readily functionalized with a wide array of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) to rapidly explore structure-activity relationships (SAR) around the phenyl ring. This scenario is particularly valuable for medicinal chemists aiming to improve potency, selectivity, or pharmacokinetic properties of lead compounds in drug discovery projects.

Scaffold for Probing Electronic Effects in Chemical Reactions

The unique electronic character imparted by the ortho-fluoro and ortho-nitro groups on the phenyl ring makes this compound a valuable scaffold for investigating electronic effects in various chemical transformations. The strong electron-withdrawing nature of both substituents significantly influences the reactivity of both the piperazine nitrogen atoms and the aromatic ring, making it a useful model system for studying nucleophilic aromatic substitution, metal-catalyzed cross-coupling, or other fundamental organic reactions. This is a suitable application for physical organic chemistry and methodology development groups.

Reliable Building Block for Reproducible Chemical Synthesis

Owing to its commercial availability in high and consistent purity (≥95%) as a stable hydrochloride salt, this compound is an ideal, off-the-shelf building block for research requiring reproducible and reliable chemical outcomes [1]. Its use eliminates the variability and time investment associated with in-house synthesis and purification, making it a practical choice for both academic and industrial laboratories where efficiency and experimental rigor are paramount.

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